molecular formula C15H18BrNO B2904259 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one CAS No. 1487982-67-1

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one

Cat. No.: B2904259
CAS No.: 1487982-67-1
M. Wt: 308.219
InChI Key: BZZMEQGCELHUMZ-UHFFFAOYSA-N
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Description

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one is a brominated chemical compound featuring a piperidin-2-one moiety linked to a 1,2,3,4-tetrahydronaphthalene (tetralin) group . This structure combines a privileged scaffold found in many bioactive molecules with a bromine atom that serves as a versatile handle for further synthetic modification via cross-coupling reactions. The integration of the tetrahydronaphthalene ring system is of significant interest in medicinal chemistry, as this scaffold is present in compounds active at various biological targets. For instance, tetrahydronaphthalene derivatives have been explored as novel inhibitors of Mycobacterium tuberculosis ATP synthase for tuberculosis treatment , as potent and selective ligands for the vesicular acetylcholine transporter (VAChT) for researching cholinergic deficits in dementia , and as high-affinity μ-opioid receptor ligands for pain management research . This makes 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one a valuable chemical intermediate for designing and synthesizing new compounds for pharmacological screening and structure-activity relationship (SAR) studies across a range of therapeutic areas. The compound is provided for research purposes as a building block in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Warning: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c16-13-8-4-10-17(15(13)18)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,13-14H,3-4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMEQGCELHUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCCC(C3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487982-67-1
Record name 3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
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Preparation Methods

The synthesis of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one typically involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target .

Comparison with Similar Compounds

Structural Analogs with Varying Ring Sizes

Compound : 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one

  • Key Difference : Pyrrolidin-2-one (5-membered ring) vs. piperidin-2-one (6-membered ring).
  • Piperidin-2-one’s larger ring size allows greater conformational flexibility, which may enhance binding affinity in biological systems.

Analogs with Modified Aromatic Substituents

Compound : 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (CAS 1315366-31-4)

  • Key Difference : Tetrahydronaphthalene replaced with a 4-fluoro-2-methylphenyl group.
  • Impact :
    • Reduced steric bulk and lipophilicity compared to the tetrahydronaphthalene moiety.
    • Molecular weight: 286.14 vs. ~300–310 (estimated for the tetrahydronaphthalene variant) .
  • Applications : Likely explored as a smaller, more metabolically stable pharmacophore.

Thiourea Derivatives with Tetrahydronaphthalene Moieties

Compound: 3-(Prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea

  • Key Features: Crystal structure (monoclinic, space group P2₁/n) with a dihedral angle of 8.45° between aromatic and thiourea groups. Weak N–H···S hydrogen bonds form C(4) chains, influencing solubility and solid-state stability .

Pharmacopeial Compounds with Tetrahydronaphthalenamine Scaffolds

Examples :

  • (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.
  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine.
  • Key Differences :
    • Amine oxide and thiophene substituents introduce polar functional groups absent in the brominated lactam.
    • These compounds likely target neurotransmitter receptors (e.g., serotonin or dopamine pathways), whereas the brominated lactam’s reactivity suggests use in covalent inhibitor design .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one C₁₅H₁₆BrNO ~306.2 (est.) Bromine, tetrahydronaphthalene Reactive intermediate, potential drug scaffold
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one C₁₄H₁₄BrNO ~292.2 (est.) Bromine, pyrrolidinone Discontinued; high ring strain
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one C₁₂H₁₃BrFNO 286.14 Bromine, 4-fluoro-2-methylphenyl Smaller pharmacophore, metabolic stability
3-(Prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea C₁₄H₁₇N₃S 259.36 Thiourea, tetrahydronaphthalene Hydrogen-bonded crystals, solubility studies
Brodifacoum (rodenticide) C₃₁H₂₃BrO₃ 523.42 Bromine, coumarin, biphenyl Anticoagulant rodenticide

Research Findings and Implications

  • Reactivity: The bromine atom in the user’s compound facilitates nucleophilic substitutions, contrasting with non-halogenated analogs like thiourea derivatives.
  • Crystallography : Analogs with hydrogen-bonding motifs (e.g., thiourea) exhibit predictable crystal packing, whereas brominated lactams may require tailored crystallization conditions .
  • Biological Relevance : Compounds with tetrahydronaphthalene moieties often target CNS receptors, but bromine’s presence may shift applications toward covalent inhibitors or agrochemicals (e.g., Brodifacoum’s anticoagulant action) .

Biological Activity

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one is a brominated derivative of piperidinone that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromine atom and a tetrahydronaphthalenyl group, contributing to its pharmacological properties. Its molecular formula is C15H18BrNOC_{15}H_{18}BrNO with a molecular weight of approximately 308.219 g/mol .

Synthesis

The synthesis of this compound typically involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one under controlled conditions using bromine or bromine-containing reagents. The reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

The biological activity of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one primarily revolves around its interactions with various biological targets. Studies suggest that it may act on neurotransmitter receptors, particularly those involved in the modulation of serotonin (5-HT) and dopamine pathways .

Quantitative structure–activity relationship (QSAR) studies indicate that the presence of the tetrahydronaphthalenyl group significantly influences the compound's binding affinity and selectivity towards specific receptors .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Antidepressant Activity : Preliminary studies indicate that derivatives similar to this compound may exhibit antidepressant-like effects by modulating serotonin levels in the brain .
  • Neuroprotective Properties : The compound's interaction with neuroreceptors suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Study on Receptor Binding Affinity

A study focusing on piperidine derivatives found that compounds with similar structural motifs displayed significant binding affinity to the 5-HT1A receptor. For instance, specific analogs demonstrated Ki values in the subnanomolar range, indicating high potency . This suggests that 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one could possess comparable binding characteristics.

Cytotoxicity Assessment

In vitro cytotoxicity assessments have shown that certain piperidine derivatives exhibit low cytotoxicity while maintaining potent biological activity. This characteristic is crucial for developing therapeutic agents with minimal side effects .

Study Findings
Receptor Binding AffinityHigh affinity for 5-HT1A receptor (subnanomolar Ki values)
CytotoxicityLow cytotoxicity in cell lines while exhibiting potent activity

Q & A

Q. Key Variables Affecting Yield :

VariableOptimal RangeImpact on Yield
Temperature0–25°C (bromination)Higher temps risk side reactions (e.g., di-bromination)
Catalyst Loading2–5 mol% (Pd catalysts)Insufficient loading stalls coupling
Reaction Time12–24 hoursShorter times lead to incomplete conversion

Validation : Monitor intermediates via LCMS and NMR to confirm regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP vs. resazurin-based viability assays).
  • Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can skew results. Validate purity via HPLC (>95%) and elemental analysis .
  • Structural Analogues : Compare activity with structurally similar compounds (e.g., brominated piperidinones in ) to identify pharmacophore requirements .

Q. Resolution Strategy :

Replicate assays under standardized conditions (e.g., CLSI guidelines).

Use orthogonal characterization (e.g., X-ray crystallography in ) to confirm stereochemistry.

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

TechniqueApplicationExample Parameters
¹H/¹³C NMR Confirm regiochemistry and purityDMSO-d₆, 400 MHz
LCMS Monitor reaction progress and purityESI+, m/z 320.1 [M+H]⁺
X-ray Diffraction Resolve stereochemical ambiguityCu-Kα radiation, 100 K

Case Study : used X-ray to resolve a triclinic crystal system (space group P1) for a related compound, highlighting the importance of crystallography for absolute configuration determination.

Advanced Question: What strategies optimize this compound’s stability during storage and handling?

Methodological Answer :
Degradation Risks :

  • Hydrolysis : Susceptible to moisture due to the lactam ring.
  • Light Sensitivity : Bromine substituents may undergo photodegradation.

Q. Optimization Strategies :

ParameterRecommendationEvidence Source
StorageArgon atmosphere, −20°C
Solvent ChoiceUse anhydrous DMSO or THF
HandlingAmber glassware, glovebox

Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

Basic Question: How should researchers design dose-response studies for this compound’s in vitro bioactivity screening?

Methodological Answer :
Protocol Design :

Dose Range : Start with 0.1–100 µM, based on IC₅₀ data from analogues (e.g., reports 2.5 µM for a related brominated compound).

Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO ≤0.1%).

Q. Data Interpretation :

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Address solubility limits by confirming compound dissolution via dynamic light scattering (DLS).

Advanced Question: What mechanistic hypotheses explain this compound’s potential kinase inhibition activity?

Methodological Answer :
Hypothesis Generation :

  • Structural Motifs : The brominated tetrahydronaphthalene moiety may mimic ATP’s adenine ring, enabling kinase binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using kinase crystal structures (PDB: 1ATP).

Q. Experimental Validation :

Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).

Cellular Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.

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